molecular formula C23H19NO4 B2749419 16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 438487-18-4

16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

Cat. No.: B2749419
CAS No.: 438487-18-4
M. Wt: 373.408
InChI Key: QCGCCEVNDROACG-UHFFFAOYSA-N
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Description

16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Macrocyclic Polyether-diester Compounds

Research has led to the development of macrocyclic polyether-diester ligands containing a pyridine subcyclic unit, showcasing the versatility of macrocyclic compounds in ligand creation. These compounds were synthesized from oligoethylene glycols and sulfur-containing oligoethylene glycols, highlighting their potential in complex molecular architectures (Bradshaw et al., 1978).

Crystal Structure and Molecular Interaction

Dihydrocryptopine Crystal Structure

The study on the crystal structure of dihydrocryptopine, a compound with a similar complex structure, provides insights into molecular interactions and crystal packing, demonstrating the importance of structural analysis in understanding compound properties (Sun et al., 2012).

Novel Synthesis Approaches

Facile Synthesis of Functionalized Propellano-bislactones

Innovative synthesis methods have been developed for functionalized propellano-bislactones, indicating the continuous exploration of new pathways in organic synthesis to create complex macrocyclic structures (Basavaiah & Satyanarayana, 2001).

Properties

IUPAC Name

16-cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-20-14-7-3-4-8-15(14)21(26)23-19(20)16-9-10-18-17(22(16)28-23)11-24(12-27-18)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGCCEVNDROACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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